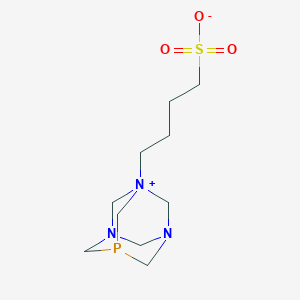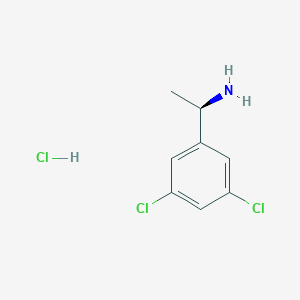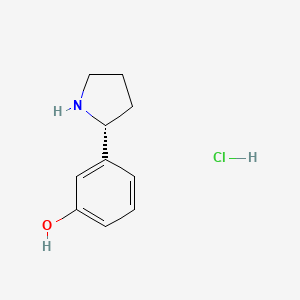
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride, commonly known as TFMPP, is a synthetic compound used in a variety of scientific research applications. It is an analog of the neurotransmitter serotonin and is used as a research tool to study the effects of serotonin on the nervous system. TFMPP is a chiral compound that exists in two different forms, (R)-TFMPP and (S)-TFMPP, which have different activities and effects on the body. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving TFMPP.
Applications De Recherche Scientifique
Synthesis and Structural Properties
Research on novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, explores synthetic routes and structural properties of compounds with potential applications in material science and pharmaceuticals. These studies delve into the reaction mechanisms, spectroscopic properties, and structural analysis, providing a foundation for understanding the synthesis and applications of similar trifluoromethoxy phenyl derivatives (Issac & Tierney, 1996).
Environmental Science and Toxicology
Research on the environmental occurrence, toxicity, and degradation pathways of compounds, such as antimicrobial triclosan, informs on the environmental impact and safety considerations of chemical compounds. These insights are crucial for evaluating the ecological footprint and potential health risks associated with the use and disposal of related chemical entities (Bedoux et al., 2012).
Cancer Therapy Applications
The investigation into compounds like FTY720 for cancer therapy exemplifies the application of chemical entities in medical research, particularly in drug discovery and development. The study of their mechanisms, such as immunosuppressive effects and antitumor efficacy, showcases the potential therapeutic applications of related compounds (Zhang et al., 2013).
Analytical Chemistry and Biochemistry
Studies on the applications of reactions, like the ninhydrin reaction for amino acids and proteins analysis, underline the importance of chemical reactions in analytical and biochemistry research. Such methodologies could be relevant for analyzing the structure and function of related compounds, thereby supporting research in nutrition, medicine, and biological sciences (Friedman, 2004).
Material Science and Environmental Technology
Research on amine-functionalized sorbents for PFAS removal highlights the significance of chemical modifications for environmental applications. The design and application of such sorbents for contaminant removal from water sources demonstrate how similar functionalizations could be applied to other compounds for environmental remediation and material science innovations (Ateia et al., 2019).
Propriétés
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKXJMLQLSYEPD-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295215.png)



![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295235.png)

![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)

![1'-t-Butyl 6a-methyl hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-1',6a-dicarboxylate](/img/structure/B6295274.png)

![t-Butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B6295282.png)


